molecular formula C20H31BO B14536100 9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane CAS No. 62459-85-2

9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane

Cat. No.: B14536100
CAS No.: 62459-85-2
M. Wt: 298.3 g/mol
InChI Key: ZFOKOURJGSCGEL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane involves several steps. One common method includes the reaction of cyclopent-1-en-1-yl derivatives with hept-2-yn-1-yl compounds under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the correct formation of the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Scientific Research Applications

9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Properties

CAS No.

62459-85-2

Molecular Formula

C20H31BO

Molecular Weight

298.3 g/mol

IUPAC Name

9-(2-hept-2-ynylcyclopenten-1-yl)oxy-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C20H31BO/c1-2-3-4-5-6-10-17-11-7-16-20(17)22-21-18-12-8-13-19(21)15-9-14-18/h18-19H,2-4,7-16H2,1H3

InChI Key

ZFOKOURJGSCGEL-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)OC3=C(CCC3)CC#CCCCC

Origin of Product

United States

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